molecular formula C6H5F3N2S B12843063 5-((Trifluoromethyl)thio)pyridin-3-amine

5-((Trifluoromethyl)thio)pyridin-3-amine

Cat. No.: B12843063
M. Wt: 194.18 g/mol
InChI Key: IVYWQMQYEUHDHU-UHFFFAOYSA-N
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Description

5-((Trifluoromethyl)thio)pyridin-3-amine is an organic compound that features a trifluoromethylthio group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Trifluoromethyl)thio)pyridin-3-amine typically involves the introduction of the trifluoromethylthio group to a pyridine derivative. One common method is the reaction of 3-aminopyridine with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide or acetonitrile, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((Trifluoromethyl)thio)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-((Trifluoromethyl)thio)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of various chemical products, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-((Trifluoromethyl)thio)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)pyridin-3-amine
  • 3-Amino-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

5-((Trifluoromethyl)thio)pyridin-3-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C6H5F3N2S

Molecular Weight

194.18 g/mol

IUPAC Name

5-(trifluoromethylsulfanyl)pyridin-3-amine

InChI

InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-1-4(10)2-11-3-5/h1-3H,10H2

InChI Key

IVYWQMQYEUHDHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1SC(F)(F)F)N

Origin of Product

United States

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